Rimoprogin

Description

Structure

3D Structure

Properties

IUPAC Name |

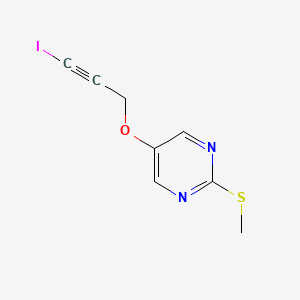

5-(3-iodoprop-2-ynoxy)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2OS/c1-13-8-10-5-7(6-11-8)12-4-2-3-9/h5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAGHOFDGJXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)OCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191198 | |

| Record name | Rimoprogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37750-83-7 | |

| Record name | 5-[(3-Iodo-2-propyn-1-yl)oxy]-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37750-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimoprogin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037750837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimoprogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-iodo-2-propynyl)oxy]-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMOPROGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8198SR7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Haloprogin

A Note on Nomenclature: Initial inquiries for "Rimoprogin" yielded limited data. It is highly probable that this is a typographical error for Haloprogin , a well-documented topical antifungal agent. This guide will focus on the chemical structure, properties, and known mechanisms of Haloprogin.

Chemical Structure and Identification

Haloprogin is a halogenated phenyl ether with a distinct iodopropargyl group. This structure is fundamental to its antifungal activity.

-

IUPAC Name: 1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene[1]

-

CAS Number: 777-11-7[1]

-

Molecular Formula: C₉H₄Cl₃IO[1]

-

SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI[2]

-

InChI Key: CTETYYAZBPJBHE-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of Haloprogin are summarized in the table below. These characteristics influence its solubility, stability, and formulation as a topical agent.

| Property | Value | Source |

| Molecular Weight | 361.39 g/mol | [1][3][4] |

| Monoisotopic Mass | 359.83725 Da | [1] |

| Appearance | White or pale yellow crystals | |

| Melting Point | 113-115 °C | [1] |

| Solubility | Very slightly soluble in water; easily soluble in methanol and ethanol. | |

| LogP | 5.3 | [1] |

| pKa (Strongest Basic) | -5 | |

| Polar Surface Area | 9.23 Ų |

Synthesis and Experimental Protocols

While detailed, step-by-step industrial synthesis protocols for Haloprogin are proprietary, the scientific literature indicates a two-step synthesis process. The synthesis generally involves the reaction of 2,4,5-trichlorophenol with a propargyl halide followed by iodination.

A generalized experimental workflow for the laboratory-scale synthesis of Haloprogin is as follows:

-

Etherification: 2,4,5-trichlorophenol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide. This is followed by nucleophilic substitution with a propargyl halide (e.g., propargyl bromide) to yield 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene.

-

Iodination: The terminal alkyne from the previous step is then iodinated. This can be achieved using various reagents, such as iodine monochloride or N-iodosuccinimide, in the presence of a catalyst like silver nitrate, to produce Haloprogin.

-

Purification: The final product is purified through recrystallization from a suitable solvent system to obtain the desired crystalline solid.

Mechanism of Action

The precise molecular mechanism of action for Haloprogin has not been fully elucidated. However, experimental evidence suggests a dual mode of action primarily targeting the fungal cell's energy production and membrane integrity.[1][5]

-

Inhibition of Oxygen Uptake: Haloprogin is believed to interfere with the mitochondrial respiratory chain in fungi.[1][5] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death. The specific enzyme complex within the respiratory chain that Haloprogin targets is not yet known.

-

Disruption of Membrane Structure and Function: Evidence also points to Haloprogin's ability to compromise the fungal cell membrane.[1][5] This may occur through direct interaction with membrane components or as a downstream effect of respiratory inhibition. The loss of membrane integrity leads to the leakage of essential intracellular contents and a breakdown of vital cellular gradients.

Concluding Remarks

Haloprogin is a synthetic antifungal agent with a well-defined chemical structure and a set of physicochemical properties that made it suitable for topical applications. While it has been largely superseded by newer antifungal drugs with improved side-effect profiles, its study still provides valuable insights into the design of antifungal agents. The dual mechanism of action, targeting both cellular respiration and membrane integrity, remains a compelling strategy in the development of novel therapeutics to combat fungal infections. Further research to identify the specific molecular targets of Haloprogin could unveil new avenues for antifungal drug discovery.

References

An In-Depth Technical Guide to the Synthesis and Purification of Rimoprogin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and purification strategy for the antifungal compound Rimoprogin. Due to the limited availability of published synthetic procedures for this compound, this guide outlines a plausible and robust chemical route based on well-established organic chemistry principles and analogous reactions found in the literature. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to facilitate understanding and replication by researchers in the field.

Introduction to this compound

This compound is an antifungal compound with the chemical name 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidine. Its structure combines a pyrimidine core, known for its presence in various bioactive molecules, with an iodinated terminal alkyne, a functional group that can participate in various biological interactions. The technical details for the synthesis and purification of this compound are not widely reported, necessitating the development of a theoretical yet practical synthetic approach.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed, starting from commercially available precursors. The key transformation is a Williamson ether synthesis to couple the pyrimidine and the iodopropargyl moieties.

Overall Synthetic Scheme

The proposed synthesis of this compound (3) involves the O-alkylation of 2-(methylthio)pyrimidin-5-ol (1) with 3-iodoprop-2-yn-1-ol (2) under basic conditions. This approach is efficient as both starting materials are commercially available.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-(methylthio)pyrimidin-5-ol with 3-iodoprop-2-yn-1-ol

This procedure is based on standard Williamson ether synthesis protocols for O-alkylation of phenols and heterocyclic alcohols.

-

Materials and Reagents:

-

2-(Methylthio)pyrimidin-5-ol (1)

-

3-Iodoprop-2-yn-1-ol (2)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add 2-(methylthio)pyrimidin-5-ol (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 3-iodoprop-2-yn-1-ol (1.1 eq) in anhydrous DMF dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Data Presentation: Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Mass/Volume |

| 2-(Methylthio)pyrimidin-5-ol | 142.18 | 1.0 | (Specify amount) |

| 3-Iodoprop-2-yn-1-ol | 181.97 | 1.1 | (Calculate based on 1) |

| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | (Calculate based on 1) |

| This compound | 306.12 | - | (Theoretical yield) |

| Reaction Parameter | Condition |

| Solvent | Anhydrous DMF |

| Base | Sodium Hydride (NaH) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvent. A multi-step purification process is recommended to achieve high purity suitable for research and development purposes.

Purification Workflow

Caption: A multi-step purification workflow for this compound.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This is the primary purification step to remove the bulk of impurities.

-

Materials and Reagents:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl acetate

-

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a glass chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Dry the silica with the adsorbed product and load it onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving higher purity, preparative RP-HPLC can be employed.[1][2]

-

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid (as a modifier, optional)

-

-

Procedure:

-

Dissolve the partially purified this compound from column chromatography in a suitable solvent (e.g., acetonitrile/water mixture).

-

Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase gradient, flow rate).

-

Scale up the method to the preparative column.

-

Inject the sample and run the preparative HPLC.

-

Collect the fraction corresponding to the this compound peak.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product.

-

Protocol 3: Recrystallization

This final step can be used to obtain crystalline, highly pure this compound and remove any remaining amorphous impurities.[3][4][5][6][7]

-

Materials and Reagents:

-

Purified this compound

-

A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

-

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble.

-

Slowly add a miscible anti-solvent (in which the product is poorly soluble) until the solution becomes slightly turbid.

-

Alternatively, allow the hot, saturated solution to cool slowly to room temperature, and then to 0-4 °C.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold anti-solvent.

-

Dry the crystals under vacuum.

-

Data Presentation: Purity Analysis

| Analytical Technique | Expected Result for Pure this compound |

| ¹H NMR | Peaks corresponding to the pyrimidine and iodopropargyl protons with correct integration and splitting patterns. |

| ¹³C NMR | Peaks corresponding to all unique carbons in the molecule. |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z 307.96. |

| HPLC Purity | >98% peak area at the expected retention time. |

| Melting Point | A sharp melting point range. |

Proposed Mechanism of Action

The mechanism of action for this compound has not been definitively established. However, based on its chemical structure, particularly the pyrimidine core, a plausible mechanism is the interference with fungal nucleic acid synthesis, analogous to the known antifungal agent 5-fluorocytosine (5-FC).[3][4][5][6][7]

Hypothetical Signaling Pathway

Caption: Hypothetical pathway of this compound's antifungal action.

This proposed pathway suggests that this compound is taken up by fungal cells via nucleobase permeases. Intracellularly, it may be converted into a toxic metabolite that is subsequently incorporated into RNA, disrupting protein synthesis. Additionally, a metabolite could inhibit thymidylate synthase, an enzyme crucial for DNA replication. The combined effect of disrupting these fundamental processes would lead to fungal cell death.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and purification of this compound. While based on a proposed route, the methodologies are derived from well-established and reliable chemical transformations. The provided experimental protocols, data tables, and visualizations offer a comprehensive framework for researchers to produce and purify this compound for further study. The hypothetical mechanism of action provides a starting point for investigating the biological activity of this antifungal compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Molecule: Deconstructing the Available Data on Rimoprogin

An in-depth analysis of the publicly accessible information on the experimental small molecule Rimoprogin reveals a compound in the nascent stages of scientific inquiry. While a definitive history and mechanism of action remain elusive, this technical guide consolidates the currently available data for researchers, scientists, and drug development professionals.

As of late 2025, information regarding the discovery and developmental history of this compound is exceptionally limited in the public domain. The compound is cataloged as an experimental small molecule, indicating it is likely in the early phases of preclinical research. Details concerning the specific researchers, institutions, or the initial screening programs that led to its identification are not yet publicly available.

Physicochemical Properties

Quantitative data on this compound is sparse. The primary available information pertains to its fundamental physicochemical properties. This data is crucial for any further computational or in-vitro experimental design.

| Property | Value | Data Source |

| Molecular Formula | C₈H₇IN₂OS | DrugBank |

| Average Molecular Weight | 306.12 Da | DrugBank |

| Monoisotopic Molecular Weight | 305.93238 Da | DrugBank |

| CAS Number | 37750-83-7 | DrugBank |

Putative Therapeutic Class: An Antifungal Agent?

While not explicitly stated in the available records, the chemical structure of this compound, containing a thiazole-like ring and iodine, bears some resemblance to other synthetic molecules investigated for antimicrobial properties. The history of antifungal drug discovery has seen the exploration of various heterocyclic compounds. For instance, the development of antifungal agents has progressed from early treatments to more specific enzyme inhibitors, such as the azoles, which target ergosterol synthesis. The allylamines represent another class that inhibits a key enzyme in the same pathway.

Given the lack of direct evidence, any proposed mechanism of action for this compound would be purely speculative. However, a logical starting point for investigation, based on common antifungal mechanisms, could be the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Experimental Protocols: A Forward-Looking Perspective

Without published studies, detailing specific experimental protocols used for this compound is impossible. However, a standard workflow for characterizing a novel potential antifungal agent can be proposed. This serves as a roadmap for researchers investigating this compound or similar experimental compounds.

Postulated Signaling Pathway Interference

Without experimental data, any depiction of a signaling pathway affected by this compound is hypothetical. However, if this compound were to function as a typical azole-like antifungal, its primary target would be the ergosterol biosynthesis pathway. Specifically, it would likely inhibit the enzyme lanosterol 14-alpha-demethylase, which is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

Concluding Remarks and Future Directions

A Technical Guide to Target Identification and Validation for Novel Antifungal Agents: A Hypothetical Case Study of Rimoprogin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Rimoprogin is an antifungal compound for which detailed public information regarding its specific molecular target and mechanism of action is not available. This guide, therefore, uses this compound as a hypothetical case study to illustrate the comprehensive methodologies and workflows involved in the target identification and validation for a novel antifungal agent. The experimental data and pathways described herein are representative examples and not factual data for this compound.

Introduction

The discovery of novel antifungal agents with unique mechanisms of action is critical to combatting the rise of drug-resistant fungal infections. This compound is a known antifungal compound, but its molecular target remains to be fully elucidated in the public domain. This technical guide outlines the systematic approach that researchers and drug development professionals would undertake to identify and validate the molecular target of a compound like this compound. The process is a multi-stage, iterative workflow that combines computational, biochemical, and genetic approaches to build a robust body of evidence for a specific mechanism of action.

Compound Profile: this compound

Before initiating a target identification campaign, all available information on the compound of interest is collated. For this compound, this includes its chemical properties.

| Property | Value | Source |

| IUPAC Name | 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidine | PubChem |

| CAS Number | 37750-83-7 | Chemical Abstracts Service |

| Molecular Formula | C8H7IN2OS | PubChem |

| Molar Mass | 306.12 g·mol−1 | PubChem |

The Target Identification and Validation Workflow

The process of identifying and validating a drug target is a logical progression from broad, unbiased screening to specific, hypothesis-driven experiments. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for drug target identification and validation.

Detailed Experimental Protocols

a) Affinity Chromatography-Mass Spectrometry

This technique is used to isolate binding partners of this compound from a fungal proteome.

-

Protocol:

-

Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the compound is also prepared.

-

Lysate Preparation: Culture a relevant fungal species (e.g., Candida albicans) to mid-log phase. Harvest cells, and prepare a native protein lysate by mechanical disruption (e.g., bead beating) in a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity Purification: Incubate the fungal lysate with the this compound-conjugated beads and control beads in parallel for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute bound proteins using a competitive eluent (high concentration of free this compound) or by changing buffer conditions (e.g., pH, salt concentration).

-

Proteomic Analysis: Resolve the eluate by SDS-PAGE and visualize with silver staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform an in-solution tryptic digest of the entire eluate followed by LC-MS/MS analysis.

-

Data Analysis: Identify proteins that are significantly enriched in the this compound-bead eluate compared to the control.

-

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

-

Protocol:

-

Protein Preparation: Express and purify a candidate protein identified in Phase 1. Ensure the protein is correctly folded and in a suitable buffer.

-

Sample Preparation: Place the purified protein in the ITC sample cell. Load a concentrated solution of this compound into the injection syringe.

-

Titration: Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate KD, ΔH, and n.

-

c) Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

-

Protocol:

-

Cell Treatment: Treat intact fungal cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

-

d) siRNA/CRISPR-Cas9 Mediated Gene Knockdown

Genetic perturbation of the candidate target should recapitulate the phenotypic effects of the drug.

-

Protocol:

-

Reagent Design: Design and synthesize siRNA or guide RNAs (for CRISPR) that specifically target the mRNA of the candidate protein in the fungal species.

-

Transfection/Transformation: Introduce the siRNA or CRISPR-Cas9 system into the fungal cells using an appropriate method (e.g., electroporation, protoplast transformation).

-

Target Knockdown Confirmation: After an appropriate incubation period, confirm the reduction in target mRNA or protein levels using qRT-PCR or Western blotting.

-

Phenotypic Analysis: Assess the phenotype of the knockdown cells. If the candidate protein is the true target of this compound, its knockdown should mimic the antifungal effects of the drug (e.g., reduced growth, cell wall defects).

-

Sensitization/Resistance: Conversely, overexpression of the target protein may lead to resistance to this compound treatment.

-

Hypothetical Signaling Pathway Interference

Assuming this compound's target is an enzyme in a critical fungal-specific pathway, such as ergosterol biosynthesis, the following diagram illustrates this hypothetical mechanism of action.

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

In this example, this compound is depicted as inhibiting "Lanosterol 14-alpha-demethylase," a key enzyme in the pathway that produces ergosterol, an essential component of the fungal cell membrane. Inhibition of this target would disrupt membrane integrity, leading to fungal cell death. This hypothesis would be tested using the validation methods described above.

Conclusion

The identification and validation of a drug's molecular target is a cornerstone of modern drug development. It provides a mechanistic understanding of a compound's activity, informs on potential off-target effects, and is essential for rational drug design and optimization. While the specific molecular target of this compound is not publicly available, the experimental workflows and protocols detailed in this guide represent the rigorous, evidence-based approach that would be employed to uncover and confirm its mechanism of action, paving the way for its potential development as a therapeutic agent.

The Cellular Journey of Rimoprogin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of the cellular uptake and localization of the antifungal compound Rimoprogin. Despite a thorough review of available scientific literature, it is important to note that detailed studies specifically elucidating the mechanisms of this compound's entry into fungal cells and its subsequent intracellular distribution are scarce. This document synthesizes the available information, highlights key findings from related antifungal research, and provides a framework for future investigation into the pharmacokinetics of this compound at the cellular level.

Introduction to this compound

This compound is a synthetic antifungal compound with a broad spectrum of activity.[1] It has been shown to be effective against a variety of pathogenic fungi, including yeasts, dermatophytes, and molds, as well as some Gram-positive bacteria.[1] The chemical IUPAC name for this compound is 5-[(3-Iodoprop-2-yn-1-yl)oxy]-2-(methylsulfanyl)pyrimidine.[2] Alternative names for this compound include Rimoprogina, Rimoprogine, Rimoproginum, Ioproginum, Jopagrin, Jaritin, and Methiodine.[2]

While clinical and in vitro efficacy data exist, the specific molecular pathways governing its cellular uptake and localization remain a critical knowledge gap in understanding its complete mechanism of action.

In Vitro Antifungal Activity of this compound

A key study on the in vitro activity of this compound demonstrated its potent and broad-spectrum antifungal effects. The research highlighted that this compound exhibits a fungicidal, rather than fungistatic, action against susceptible fungi.

Quantitative Data on Antifungal Activity

A 1988 study in the Japanese Journal of Medical Mycology provided insights into the fungicidal concentration of this compound against Candida albicans and Trichophyton mentagrophytes.

| Fungal Species | This compound Concentration | Time to Effect | Observation |

| Candida albicans | ≥ 2.5 µg/ml | 6 hours | Clear decrease in viable cell count |

| Trichophyton mentagrophytes | ≥ 2.5 µg/ml | 6 hours | Clear decrease in viable cell count |

Data synthesized from the abstract of "Studies on the in vitro activity of this compound, a new synthetic antifungal compound" published in the Japanese Journal of Medical Mycology.[1]

Postulated Mechanisms of Cellular Uptake and Localization

In the absence of direct studies on this compound, we can extrapolate potential mechanisms based on the behavior of other antifungal agents and the general principles of small molecule transport across fungal cell membranes and walls.

Potential Uptake Pathways

The cellular uptake of small molecule antifungal drugs can occur through several mechanisms. Given this compound's chemical structure, it may utilize one or more of the following pathways:

-

Passive Diffusion: As a relatively small molecule, this compound may be able to passively diffuse across the fungal cell membrane, driven by a concentration gradient.

-

Facilitated Diffusion: The presence of transporter proteins in the fungal membrane could facilitate the entry of this compound into the cell.

-

Active Transport: An energy-dependent transporter could be responsible for the uptake of this compound, allowing for its accumulation within the cell against a concentration gradient.

The following diagram illustrates the potential pathways for the cellular uptake of a hypothetical small molecule antifungal like this compound.

Hypothetical Intracellular Localization and Action

Once inside the fungal cell, the localization of this compound would be critical to its fungicidal activity. The abstract of the 1988 study suggests a rapid killing effect, which could imply a mechanism that disrupts essential and immediately vital cellular processes.[1]

The following workflow outlines a hypothetical experimental approach to determine the cellular uptake and localization of this compound.

Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental protocols are proposed.

Protocol for Quantifying Cellular Uptake using HPLC-MS

Objective: To quantify the amount of this compound taken up by fungal cells over time.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

This compound

-

Culture medium (e.g., RPMI 1640)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Grow fungal cells to mid-log phase in liquid culture.

-

Incubate a known number of cells with a defined concentration of this compound.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension.

-

Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove extracellular this compound.

-

Lyse the cells using a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Analyze the supernatant using a validated HPLC-MS method to quantify the intracellular concentration of this compound.

-

Normalize the results to the cell number or total protein content.

Protocol for Visualizing Intracellular Localization using Confocal Microscopy

Objective: To visualize the subcellular localization of this compound.

Materials:

-

Fluorescently labeled this compound (requires chemical synthesis)

-

Fungal culture

-

Confocal microscope

-

Organelle-specific fluorescent dyes (e.g., for mitochondria, nucleus, vacuole)

Procedure:

-

Incubate fungal cells with fluorescently labeled this compound for various durations.

-

(Optional) Co-stain the cells with organelle-specific dyes.

-

Wash the cells to remove the extracellular fluorescent compound.

-

Mount the cells on a microscope slide.

-

Image the cells using a confocal microscope, capturing fluorescence from the labeled this compound and any co-stains.

-

Analyze the images to determine the colocalization of this compound with specific organelles.

Conclusion and Future Directions

The available evidence indicates that this compound is a potent, broad-spectrum antifungal agent with a fungicidal mechanism of action. However, a significant gap exists in our understanding of its cellular pharmacokinetics. The proposed experimental frameworks in this guide offer a starting point for future research to elucidate the cellular uptake and localization of this compound. Such studies are crucial for a complete understanding of its mechanism of action and for the potential development of optimized derivatives with enhanced efficacy and reduced off-target effects. Further investigation into this compound is warranted to fully characterize its therapeutic potential.

References

In-depth Technical Guide: Rimoprogin Application in Cell Culture

A comprehensive analysis of available data on Rimoprogin for in vitro research applications, addressing dosage, concentration, and experimental protocols.

Introduction

This compound is an antifungal compound with the chemical formula C8H7IN2OS.[1] It is also known by synonyms such as Rimoprogina, Jopagrin, and Methiodine.[1] While its primary application appears to be in topical antifungal treatments, this guide addresses the existing, albeit limited, information regarding its use in a cell culture setting for researchers, scientists, and drug development professionals. A historical clinical study from 1976 investigated the efficacy of 0.2% and 0.5% solutions of "Jopargin," a working name for what is now known as this compound, for treating fungal infections. This indicates a history of clinical interest in its antifungal properties.

Current Landscape of In Vitro Research on this compound

A thorough review of publicly available scientific literature reveals a significant scarcity of studies detailing the use of this compound in cell culture experiments. As a result, standardized protocols, established dosage ranges, and well-defined signaling pathways affected by this compound in various cell lines have not been documented. The lack of published data prevents the compilation of a comprehensive guide with detailed experimental methodologies and quantitative data tables as initially requested.

The information available is primarily of a chemical and clinical nature, focusing on its identity and historical use as a topical antimycotic agent. The scientific community has not extensively explored its mechanism of action at a cellular level or its potential applications in in vitro research, such as in cancer studies or microbiological investigations in a laboratory setting.

Challenges and Future Directions

The absence of foundational research on this compound in cell culture presents a significant challenge for scientists interested in exploring its potential. To establish a basis for its use in research, the following experimental avenues would need to be pursued:

-

Determination of Cytotoxicity: Initial dose-response studies on various cell lines (both fungal and mammalian) would be crucial to determine the cytotoxic concentration range. Assays such as MTT, XTT, or LDH release assays would be appropriate for this purpose.

-

Mechanism of Action Studies: Once a sub-toxic concentration range is established, investigations into its mechanism of action could be initiated. This could involve transcriptomic and proteomic analyses to identify cellular pathways affected by this compound.

-

Signaling Pathway Analysis: Based on initial screening results, specific signaling pathways of interest could be investigated using techniques like Western blotting, reporter gene assays, or kinase activity assays.

Experimental Workflow for Initial this compound Studies

For researchers embarking on the initial characterization of this compound in a cell culture model, a logical experimental workflow would be as follows:

Conclusion

While this compound is an identified antifungal compound, its application and characterization within the realm of cell culture research are currently undocumented in publicly accessible literature. This guide highlights the existing knowledge gap and proposes a foundational experimental approach for researchers interested in investigating the in vitro effects of this compound. The generation of primary data on its cytotoxicity, mechanism of action, and impact on cellular signaling is a prerequisite for its broader application in scientific research and drug development. At present, it is not possible to provide a detailed technical guide with specific dosage, concentration, and protocol information due to the lack of available data.

References

In-Depth Technical Guide on the Safety and Toxicity Profile of Rimoprogin

Notice of Limited Information

Following a comprehensive search of scientific literature, pharmaceutical databases, and clinical trial registries, it has been determined that there is no publicly available information regarding a compound named "Rimoprogin." The name appears in a single database entry with minimal details, listing it only as a small molecule drug with a monoisotopic molecular weight of 305.93 Da[1]. No data on its safety, toxicity, mechanism of action, or any preclinical or clinical studies could be retrieved.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without the necessary foundational research data.

Potential for Misspelling

It is possible that "this compound" may be a misspelling of another drug. One such possibility is Haloprogin , an antifungal agent. While distinct from the query, Haloprogin has some documented safety information.

Safety Profile of Haloprogin (Illustrative Example)

Should the user be interested in Haloprogin, it is a halogenated phenolic ether used topically for the treatment of tinea infections (superficial fungal infections)[2][3].

Adverse Effects: The primary safety concerns with Haloprogin are cutaneous side effects. It has a higher incidence of such effects compared to some other antifungal agents[2][3]. These can include:

Due to these side effects, Haloprogin is generally considered for use when other antifungal treatments have not been effective[2][3]. The mechanism of action is not fully understood but is thought to involve the disruption of the yeast membrane and inhibition of oxygen uptake[2][3].

A detailed safety and toxicity profile for "this compound" cannot be provided at this time due to the absence of available data. Researchers and drug development professionals seeking information on this compound are advised to verify the spelling and consult internal or proprietary databases if "this compound" is an internal development name. Without further information or clarification, a comprehensive technical guide cannot be compiled.

References

Methodological & Application

Application Notes: Utilizing Rimoprogin in Western Blot Analysis

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals on how to use Rimoprogin, a novel small molecule modulator, in a western blot experiment to investigate its effects on protein expression and signaling pathways.

Introduction

This compound is a small molecule compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug. Western blotting is a powerful technique to identify and quantify changes in protein levels and post-translational modifications, providing insights into how a compound like this compound affects cellular signaling. This document outlines a general protocol for treating cells with this compound, preparing cell lysates, and performing western blot analysis to assess its impact on a target signaling pathway.

Principle of the Experiment

This protocol is designed to investigate the effect of this compound on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation, differentiation, and survival. It is hypothesized that this compound inhibits the phosphorylation of key downstream proteins in this pathway, such as MEK and ERK.

Cells will be treated with varying concentrations of this compound, followed by stimulation with Epidermal Growth Factor (EGF) to activate the pathway. The protein expression and phosphorylation status of target proteins will then be analyzed by western blot. This will allow for the determination of the dose-dependent inhibitory effect of this compound.

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the EGFR-MEK-ERK signaling cascade.

Caption: Hypothesized inhibition of MEK phosphorylation by this compound.

Experimental Protocol

This protocol is optimized for a human cancer cell line known to have an active EGFR pathway, such as A549 or HeLa cells.

Materials and Reagents

-

Cell Culture: A549 cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

-

Treatment: this compound (dissolved in DMSO), Human recombinant EGF

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Western Blotting:

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: 10% polyacrylamide gels, Laemmli sample buffer

-

Transfer: PVDF membrane, transfer buffer

-

Blocking: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies: Rabbit anti-phospho-MEK, Rabbit anti-MEK, Rabbit anti-phospho-ERK, Rabbit anti-ERK, Mouse anti-GAPDH

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Detection: Enhanced Chemiluminescence (ECL) substrate

-

Experimental Workflow

The following diagram outlines the major steps in the western blot protocol.

Application Notes and Protocols for Rimoprogin in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note describes a hypothetical protocol for the use of "Rimoprogin," a putative inhibitor of the RIM101 signaling pathway, in immunofluorescence. Due to the limited information available on a specific molecule named "this compound," this document is intended to serve as a detailed template and guide for researchers interested in studying the effects of small molecule inhibitors on the RIM101 pathway using immunofluorescence techniques. The experimental details and data presented are illustrative and based on the known biology of the RIM101 pathway in fungi such as Saccharomyces cerevisiae and Candida albicans.

Introduction

The RIM101 (PacC in some fungi) signaling pathway is a conserved signal transduction cascade in fungi that governs adaptation to ambient pH. This pathway is crucial for the virulence of pathogenic fungi like Candida albicans. A key event in the activation of the RIM101 pathway is the proteolytic processing and subsequent nuclear translocation of the transcription factor Rim101p in response to alkaline pH. This nuclear entry allows Rim101p to regulate the expression of pH-responsive genes. Small molecule inhibitors that can modulate the RIM101 pathway are of significant interest as potential antifungal therapeutics.

This application note provides a detailed protocol for using immunofluorescence to investigate the effect of a hypothetical inhibitor, this compound, on the subcellular localization of Rim101p. Immunofluorescence is a powerful technique to visualize the distribution of specific proteins within a cell, making it an ideal method to study the nuclear translocation of transcription factors.

Principle of the Method

The protocol is designed to assess the inhibitory effect of this compound on the pH-induced nuclear translocation of Rim101p. Fungal cells expressing a tagged version of Rim101p (e.g., GFP-Rim101p) are cultured under acidic conditions (where Rim101p is predominantly cytoplasmic) and then shifted to an alkaline medium to induce nuclear translocation. The cells are simultaneously treated with varying concentrations of this compound. Following treatment, the cells are fixed, permeabilized, and stained with a primary antibody against the tag (if necessary) and a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI. The subcellular localization of Rim101p is then visualized and quantified using fluorescence microscopy. A dose-dependent decrease in the nuclear localization of Rim101p in the presence of this compound would indicate its inhibitory activity on the RIM101 pathway.

Signaling Pathway

The RIM101 pathway is initiated by sensing of extracellular alkaline pH, which leads to a cascade of events culminating in the proteolytic activation and nuclear import of the Rim101p transcription factor.

Caption: The RIM101 signaling pathway in response to alkaline pH.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol to assess the effect of this compound on Rim101p localization.

Application Notes and Protocols for Romidepsin in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Romidepsin, a potent and selective histone deacetylase (HDAC) inhibitor, in cancer research. Romidepsin, also known as FK228, is a bicyclic depsipeptide that has shown significant anti-tumor activity in various malignancies, particularly in T-cell lymphomas.[1][2] This document details its mechanism of action, effects on key cellular signaling pathways, and provides protocols for common experimental assays used to evaluate its efficacy.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.

Mechanism of Action

Romidepsin functions as a prodrug that, once inside the cell, is converted to its active form.[3] This active metabolite then binds to and inhibits the activity of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, at nanomolar concentrations.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3]

By inhibiting HDACs, Romidepsin leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[2][3] This "open" chromatin allows for the transcription of genes that are often silenced in cancer cells, including those involved in:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1 or G2/M phase, thereby halting cell proliferation.[6][7]

-

Apoptosis: Induction of pro-apoptotic genes and proteins, such as caspases, triggers programmed cell death in cancer cells.[6][8][9]

-

Tumor Suppression: Reactivation of tumor suppressor genes that can inhibit cancer cell growth and survival.[3]

Key Signaling Pathways Affected by Romidepsin

Romidepsin has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Several studies have indicated that Romidepsin can inhibit this pathway in various cancer cells. This inhibition can lead to a reduction in the survival signals that cancer cells rely on.[10]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a significant role in embryonic development and its aberrant activation is implicated in the development and progression of many cancers.[11][12] Research suggests that Romidepsin can interfere with this pathway, potentially by downregulating key components, thereby inhibiting cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the in vitro efficacy of Romidepsin across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) | Reference |

| U-937 | Histiocytic Lymphoma | 5.92 | Not Specified | [4] |

| K562 | Chronic Myelogenous Leukemia | 8.36 | Not Specified | [4] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95 | Not Specified | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 - 1.8 | 72 | [13] |

| SKM-1 | Myelodysplastic Syndrome | ~1.0 - 1.8 | 72 | [13] |

| MDS-L | Myelodysplastic Syndrome | ~1.0 - 1.8 | 72 | [13] |

| RT112 | Bladder Cancer | 5.0 | 24 | [14] |

| MBT2 | Bladder Cancer | 2.0 | 24 | [14] |

| HT1376 | Bladder Cancer | 0.6 | 24 | [14] |

| Neuroblastoma (various) | Neuroblastoma | 1 - 6.5 ng/mL | 72 | [15] |

Experimental Protocols

Western Blotting for Protein Expression and Phosphorylation Analysis

This protocol is for the detection of changes in protein expression and phosphorylation levels in cancer cells treated with Romidepsin.

Materials:

-

Cancer cell lines

-

Romidepsin (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)

-

Primary antibodies (specific to target proteins and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Romidepsin or vehicle control for the desired time period.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

References

- 1. Romidepsin: a novel histone deacetylase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. What is the mechanism of Romidepsin? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Romidepsin (depsipeptide) induced cell cycle arrest, apoptosis and histone hyperacetylation in lung carcinoma cells (A549) are associated with increase in p21 and hypophosphorylated retinoblastoma proteins expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. Western blotting [bio-protocol.org]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Imaging of Antifungal Agents

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield any specific information, application notes, or protocols regarding the use of Rimoprogin for in vivo imaging studies. This compound is identified as an antifungal compound, but its application in imaging contexts is not documented.

Therefore, the following Application Notes and Protocols are presented as a generalized template for researchers, scientists, and drug development professionals. This document outlines the typical methodologies and data presentation for in vivo imaging of a hypothetical antifungal agent in a preclinical model. This can be adapted for any antifungal compound being investigated for its efficacy using non-invasive imaging techniques.

Application Note: In Vivo Imaging of a Novel Antifungal Agent in a Murine Model of Cutaneous Candidiasis

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of new antifungal therapies requires robust preclinical models to assess drug efficacy and pharmacodynamics in a living organism. In vivo imaging techniques, such as bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the progression of infection and the response to treatment in real-time within the same animal, thereby reducing animal use and providing more dynamic data.[1][2] This application note describes a protocol for using BLI to evaluate the efficacy of a topical antifungal agent in a murine model of cutaneous candidiasis.

Hypothetical Antifungal Agent Profile

For the purpose of this template, we will consider a hypothetical antifungal agent, "Fungicidin-X," with a proposed mechanism of action targeting the fungal cell wall.

| Parameter | Description |

| Compound Name | Fungicidin-X |

| Therapeutic Class | Antifungal |

| Mechanism of Action | Inhibition of β-(1,3)-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[3][4][5] |

| Formulation | 1% topical cream |

| Imaging Application | To assess the reduction in fungal burden in a living animal model. |

Experimental Protocols

Preparation of Bioluminescent Candida albicans

A strain of Candida albicans engineered to express a luciferase gene (e.g., from firefly or Gaussia) is used for these studies.[2][6]

-

Materials:

-

Luciferase-expressing C. albicans strain

-

Sabouraud Dextrose (SD) agar plates and broth

-

Spectrophotometer

-

Centrifuge

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

-

Protocol:

-

Culture the bioluminescent C. albicans on SD agar plates at 30°C.

-

Inoculate a single colony into SD broth and grow overnight at 30°C with shaking.

-

Harvest the yeast cells by centrifugation and wash twice with sterile PBS.

-

Resuspend the cells in PBS and determine the cell concentration using a hemocytometer.

-

Adjust the final concentration to 1 x 10⁸ cells/mL in PBS for infection.

-

Murine Model of Cutaneous Candidiasis

This protocol is adapted from established models of cutaneous candidiasis.[7][8]

-

Materials:

-

6-8 week old female BALB/c mice

-

Electric shaver and depilatory cream

-

Bioluminescent C. albicans suspension

-

Micropipette

-

Fungicidin-X (1% topical cream)

-

Vehicle control cream

-

Anesthesia (e.g., isoflurane)

-

-

Protocol:

-

Anesthetize the mice using isoflurane.

-

Shave a 2x2 cm area on the dorsal side of each mouse.

-

Apply a depilatory cream for 1-2 minutes to remove any remaining hair, then rinse thoroughly with sterile water.

-

Create a superficial abrasion on the skin using a sterile 27-gauge needle.

-

Inoculate the abraded area with 10 µL of the C. albicans suspension (1 x 10⁶ cells).

-

Allow the infection to establish for 24 hours.

-

Treatment and In Vivo Bioluminescence Imaging

-

Materials:

-

In vivo imaging system (e.g., IVIS Spectrum)

-

D-luciferin (for firefly luciferase) or coelenterazine (for Gaussia luciferase)

-

Anesthesia (isoflurane)

-

Fungicidin-X and vehicle control

-

-

Protocol:

-

At 24 hours post-infection, perform baseline imaging. Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).

-

Wait for 10-15 minutes for the substrate to distribute.

-

Place the mouse in the imaging chamber and acquire bioluminescent images. The signal intensity (photons/second) is proportional to the number of viable fungal cells.[6]

-

After baseline imaging, randomize the mice into treatment and control groups.

-

Apply 50 mg of either Fungicidin-X cream or the vehicle control to the infected area once daily.

-

Repeat the bioluminescence imaging on days 1, 3, 5, and 7 post-treatment to monitor the fungal burden.

-

Data Presentation

Quantitative data from the imaging study should be presented in a clear, tabular format to allow for easy comparison between treatment and control groups.

Table 1: Fungal Burden Measured by Bioluminescence

| Day | Treatment Group | Mean Bioluminescence (photons/s/cm²/sr) ± SEM | % Reduction from Baseline | p-value (vs. Vehicle) |

| 0 (Baseline) | Vehicle Control | 1.5 x 10⁶ ± 0.2 x 10⁶ | 0% | - |

| Fungicidin-X | 1.6 x 10⁶ ± 0.3 x 10⁶ | 0% | - | |

| 3 | Vehicle Control | 2.1 x 10⁶ ± 0.4 x 10⁶ | -40% (Increase) | - |

| Fungicidin-X | 0.8 x 10⁶ ± 0.1 x 10⁶ | 50% | <0.05 | |

| 7 | Vehicle Control | 3.5 x 10⁶ ± 0.6 x 10⁶ | -133% (Increase) | - |

| Fungicidin-X | 0.2 x 10⁶ ± 0.05 x 10⁶ | 87.5% | <0.001 |

Visualizations

Signaling Pathway

The hypothetical antifungal agent, Fungicidin-X, targets the fungal cell wall integrity pathway by inhibiting β-(1,3)-glucan synthase. This disruption leads to cell wall stress and ultimately fungal cell death.

Caption: Proposed mechanism of action of Fungicidin-X on the fungal cell wall integrity pathway.

Experimental Workflow

The following diagram outlines the logical flow of the in vivo imaging experiment, from animal preparation to data analysis.

Caption: Workflow for the in vivo imaging study of an antifungal agent.

References

- 1. Live real-time imaging of life-threatening invasive fungal infections | NC3Rs [nc3rs.org.uk]

- 2. Let’s shine a light on fungal infections: A noninvasive imaging toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine model of colonization with fungal pathogen Candida auris to explore skin tropism, host risk factors and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rimoprogin Treatment in Animal Models of Dermatophytosis

Introduction

Dermatophytosis, commonly known as ringworm, is a superficial fungal infection of the skin, hair, and nails caused by dermatophytes.[1][2] Animal models are indispensable tools for evaluating the efficacy and safety of novel antifungal agents like Rimoprogin before they can be considered for human clinical trials.[3][4] These models allow for the controlled study of drug efficacy, pharmacokinetics, and pharmacodynamics in a living organism, providing crucial data that cannot be obtained from in vitro tests alone.[4][5] This document provides a detailed experimental design for assessing the therapeutic potential of a topical this compound formulation in a guinea pig model of dermatophytosis, a commonly used and well-established model for this type of infection.[6][7]

I. Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key stages of a preclinical study to evaluate this compound's efficacy.

Figure 1: Experimental workflow for evaluating this compound in a dermatophytosis animal model.

II. Detailed Experimental Protocols

A. Animal Model

-

Species: Hartley guinea pigs

-

Sex: Male or female

-

Weight: 300-350 g

-

Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.

-

Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum.

-

Ethical Considerations: All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) to ensure adherence to national and institutional guidelines for the ethical use of animals in research.[6][7]

B. Fungal Strain and Inoculum Preparation

-

Strain: Trichophyton mentagrophytes is a common causative agent of dermatophytosis and is frequently used in animal models.[6]

-

Culture: The fungus should be cultured on Sabouraud Dextrose Agar (SDA) for 7-10 days at 28°C.

-

Inoculum: Fungal spores and mycelial fragments are harvested from the agar surface and suspended in sterile saline. The final concentration of the inoculum should be adjusted to 1 x 10^7 colony-forming units (CFU)/mL.

C. Induction of Dermatophytosis

-

Anesthetize the guinea pigs.

-

Clip the hair on the dorsum of the animals.

-

Gently abrade the skin with sandpaper to create a superficial wound, which facilitates fungal invasion.[7]

-

Apply 0.1 mL of the fungal inoculum to the abraded skin.

D. Treatment Groups and Administration

Animals should be randomly assigned to the following treatment groups (n=10 per group):

| Group ID | Treatment | Administration Route | Frequency | Duration |

| A | No Treatment (Negative Control) | - | - | 21 days |

| B | Vehicle Control (e.g., Cream Base) | Topical | Once daily | 21 days |

| C | This compound (1% in Vehicle) | Topical | Once daily | 21 days |

| D | Positive Control (e.g., Terbinafine 1% Cream) | Topical | Once daily | 21 days |

Table 1: Example of Treatment Groups

Treatment should commence 3 days post-infection and continue for 21 days. A sufficient amount of the topical formulation should be applied to cover the entire lesion.

E. Efficacy Evaluation

The severity of the skin lesions should be evaluated every 3 days using a scoring system.

| Score | Clinical Sign |

| 0 | No visible lesion |

| 1 | Mild erythema and scaling |

| 2 | Moderate erythema, scaling, and hair loss |

| 3 | Severe erythema, scaling, crusting, and complete hair loss |

Table 2: Clinical Scoring System for Dermatophytosis

At the end of the treatment period, skin samples from the infected area will be collected for fungal culture and direct microscopic examination.

-

Fungal Culture: Skin scrapings will be cultured on SDA with antibiotics to inhibit bacterial growth. The number of CFU per gram of tissue will be determined.

-

Microscopy: A portion of the skin sample will be treated with 10% potassium hydroxide (KOH) and examined under a microscope for the presence of fungal elements (hyphae and spores).

Skin biopsy samples will be collected, fixed in 10% formalin, and embedded in paraffin. Sections will be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize inflammatory infiltrates and fungal elements within the skin layers.

III. Potential Signaling Pathways in Dermatophyte Infection

While the specific mechanism of action of this compound is not detailed in the provided search results, the host immune response to dermatophyte infection involves complex signaling pathways. Understanding these pathways can provide insights into potential therapeutic targets.

Figure 2: Simplified signaling pathway of the host immune response to dermatophyte infection.

IV. Data Presentation and Statistical Analysis

All quantitative data, such as clinical scores and fungal burden (CFU/g), should be presented as mean ± standard deviation. Statistical analysis can be performed using appropriate tests, such as ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Example Data Summary Table

| Group | Mean Clinical Score (Day 21) | Mean Fungal Burden (log10 CFU/g) |

| Negative Control | 2.8 ± 0.4 | 5.2 ± 0.6 |

| Vehicle Control | 2.7 ± 0.5 | 5.1 ± 0.5 |

| This compound (1%) | 1.2 ± 0.3 | 2.5 ± 0.4 |

| Positive Control | 1.1 ± 0.2 | 2.3 ± 0.3 |

*Table 3: Hypothetical Data Summary for Efficacy Endpoints. p < 0.05 compared to Vehicle Control.

V. Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a topical treatment for dermatophytosis. By adhering to these detailed protocols, researchers can generate reliable and reproducible data to support the further development of this potential antifungal agent. It is important to note that while this protocol is comprehensive, it may require optimization based on the specific physicochemical properties of the this compound formulation being tested.

References

- 1. Dermatophytosis in Dogs and Cats - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

- 2. Dermatophytosis in companion animals: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models to Study Fungal Virulence and Antifungal Drugs [caister.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis with Rimoprogin

Introduction

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population.[1][2] This technology allows for the rapid, quantitative measurement of various cellular parameters, including cell size, granularity, and the expression of specific surface and intracellular proteins.[1][2][3] When investigating the effects of a new compound such as Rimoprogin, flow cytometry can provide valuable insights into its mechanism of action, including its impact on cell viability, proliferation, apoptosis, and the modulation of signaling pathways.[4] These application notes provide a framework for designing and executing flow cytometry experiments to characterize the cellular effects of this compound.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clear interpretation and comparison.

Table 1: Reagent and Antibody Concentrations for Flow Cytometry

| Reagent/Antibody | Manufacturer | Catalog Number | Concentration/Dilution |

| This compound | (Specify) | (Specify) | 1 µM, 10 µM, 50 µM (example concentrations) |

| Anti-CD3-FITC | (Specify) | (Specify) | 1:100 |

| Anti-CD4-PE | (Specify) | (Specify) | 1:200 |

| Anti-CD8-APC | (Specify) | (Specify) | 1:150 |

| Annexin V-FITC | (Specify) | (Specify) | 1:50 |

| Propidium Iodide | (Specify) | (Specify) | 1 µg/mL |

| Fixation/Permeabilization Buffer | (Specify) | (Specify) | Per manufacturer's protocol |

Table 2: Sample Data - Effect of this compound on T-Cell Subset Apoptosis

| Treatment | Concentration | % CD4+ Annexin V+ | % CD8+ Annexin V+ |

| Vehicle Control | 0 µM | 5.2 ± 0.8 | 4.5 ± 0.6 |

| This compound | 1 µM | 15.8 ± 2.1 | 12.3 ± 1.9 |

| This compound | 10 µM | 45.3 ± 5.5 | 38.7 ± 4.2 |

| This compound | 50 µM | 78.9 ± 8.3 | 65.1 ± 7.4 |

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound

This protocol details the analysis of immune cell populations following treatment with this compound.

Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution of known concentration)

-

Phosphate Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fc receptor blocking solution (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)

-

Viability dye (e.g., 7-AAD or a fixable viability dye)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

-

Add this compound at various concentrations to the respective tubes. Include a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Antibody Staining:

-

After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with 2 mL of cold PBS.

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

Add Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[5]

-

Add the pre-determined optimal concentrations of fluorochrome-conjugated antibodies to the cells.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

-

Viability Staining and Data Acquisition:

Protocol 2: Analysis of Apoptosis Induction by this compound

This protocol describes the use of Annexin V and Propidium Iodide (PI) to measure apoptosis in a cell line treated with this compound.

Materials and Reagents:

-

Adherent or suspension cell line (e.g., Jurkat cells)

-

Appropriate cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-